molecular formula C43H70O15 B2733047 Isoastragaloside II CAS No. 86764-11-6

Isoastragaloside II

Cat. No. B2733047
CAS RN: 86764-11-6
M. Wt: 827.018
InChI Key: SMZYCXAYGPGYRS-NGTUZWGPSA-N
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Description

Isoastragaloside II is a natural organic compound found in plants such as Astragalus and is a major active ingredient in traditional Chinese medicine. It is a triterpene glycoside that has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidant, anti-viral, and anti-diabetic effects. In recent years, Isoastragaloside II has been studied for its potential therapeutic benefits, with numerous studies conducted to evaluate its safety and efficacy.

Scientific Research Applications

Adiponectin Production Enhancement

Isoastragaloside II, derived from the medicinal herb Radix Astragali, has been found to selectively increase adiponectin secretion in primary adipocytes. This activity is linked to alleviation of hyperglycemia, glucose intolerance, and insulin resistance, suggesting its potential in treating obesity-related diseases (Xu et al., 2009).

Blood-Brain Barrier Integrity

Isoastragaloside I, a structurally related compound, has shown protective effects on the integrity of the blood-brain barrier under inflammatory conditions, possibly mediated through the activation of the Nrf2 antioxidant pathway (Li et al., 2018).

Anti-Inflammatory Properties

Isoastragaloside II demonstrates anti-inflammatory properties, evidenced by its ability to inhibit nitric oxide production in macrophages. This activity was identified in a study involving various cycloartane-type saponins, including isoastragaloside II, isolated from Astragalus membranaceus (Lee et al., 2013).

Microbial Transformation

Research has explored the microbial transformation of astragalosides to astragaloside IV, identifying isoastragaloside II as one of the biotransformation precursors. This process offers insights into the production of astragaloside IV, a pharmacologically significant compound (Ye et al., 2011).

Pharmacological Neuroprotection and Liver Protection

A study on surface-enhanced Raman spectroscopy analysis of Astragalus saponins, including isoastragaloside II, highlighted their role in various biological activities such as immunomodulation, antioxidation, and neuroprotection. Metabolites of these saponins were identified in rat plasma, urine, and feces, indicating their pharmacological effects (Kong et al., 2022).

Diabetic Nephropathy Amelioration

Isoastragaloside II has shown potential in the treatment of diabetic nephropathy. This is inferred from studies on related compounds like astragaloside IV, which demonstrated efficacy in improving symptoms of diabetic nephropathy in rat models (Fan et al., 2019).

properties

IUPAC Name

[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31+,32-,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZYCXAYGPGYRS-NGTUZWGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H70O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoastragaloside II

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